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Compound of Interest

Compound Name: 4-Ethyl-2-methylhexanoic acid

Cat. No.: B1371369

Get Quote

Executive Summary
4-Ethyl-2-methylhexanoic acid (CAS: 209174-61-8) is a highly branched, aliphatic carboxylic

acid increasingly utilized in the synthesis of sterically demanding peptidomimetics and

-amino acid analogs (gabapentinoids). Unlike linear fatty acids, its dual-chiral centers (C2 and
C4) and significant steric bulk offer unique opportunities for conformational restriction in drug
design.

This guide details the practical handling, activation, and synthetic deployment of 4-ethyl-2-
methylhexanoic acid. It focuses on its role as a lipophilic scaffold for modifying

pharmacokinetics (PK) and its application in the synthesis of next-generation neuropathic pain

therapeutics targeting the

subunit of voltage-gated calcium channels.

Chemical Identity & Properties
The molecule features a hexanoic acid backbone with methyl substitution at the

-position (C2) and ethyl substitution at the
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-position (C4). This substitution pattern creates a "kinked" hydrophobic tail that resists
metabolic

-oxidation.

Property Data Note

IUPAC Name 4-Ethyl-2-methylhexanoic acid

CAS Number 209174-61-8
Specific isomer may vary;

check stereochemistry.

Molecular Formula

Molecular Weight 158.24 g/mol

Physical State Colorless to pale yellow liquid Viscous due to branching.

Boiling Point
~235–240 °C (est. at 760

mmHg)

High bp due to H-bonding

dimers.

Chiral Centers 2 (C2 and C4)
Exists as 4 stereoisomers (2

diastereomeric pairs).[1]

Solubility
DMSO, Ethanol, DCM, Ethyl

Acetate
Immiscible in water.

Strategic Application: Synthesis of -Amino Acids
(Gabapentinoids)
The most high-value application of 4-ethyl-2-methylhexanoic acid is as a precursor for

-amino acids, which act as ligands for the

subunit. The steric bulk of the 4-ethyl group mimics the cyclohexyl ring of gabapentin or the
isobutyl group of pregabalin but with altered lipophilicity profiles.

Mechanism of Action & Rationale[2][3][4][5][6][7]
Conformational Lock: The C2-methyl group restricts rotation around the carbonyl, favoring

specific binding conformations.
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Metabolic Stability: The C4-ethyl branching hinders enzymatic attack, potentially extending

half-life (

).

Lipophilicity Modulation: The branched alkyl chain increases

, enhancing blood-brain barrier (BBB) penetration.

Synthetic Workflow Visualization
The following diagram illustrates the transformation of the acid into a pharmacologically active

-amino acid derivative via a Curtius rearrangement or Hofmann degradation pathway.

Critical Control Point: Stereochemistry
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Caption: Synthetic pathway converting 4-ethyl-2-methylhexanoic acid into a bio-active

gamma-amino acid analog.

Experimental Protocols
Protocol A: Activation to Acid Chloride
Due to the steric hindrance at the C2 position, standard activation methods (e.g., EDC/NHS)

may be sluggish. Conversion to the acid chloride is the most robust method for subsequent

coupling.

Reagents:

4-Ethyl-2-methylhexanoic acid (1.0 eq)
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Thionyl Chloride (

) (1.5 eq)

Catalytic DMF (1-2 drops)

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Procedure:

Setup: Charge a flame-dried round-bottom flask with 4-ethyl-2-methylhexanoic acid and

anhydrous DCM (5 mL/mmol) under an inert atmosphere (

or Ar).

Catalyst: Add catalytic DMF (dimethylformamide). Note: DMF forms the Vilsmeier-Haack

reagent in situ, significantly accelerating the reaction of hindered acids.

Addition: Add thionyl chloride dropwise at 0 °C.

Reaction: Allow the mixture to warm to room temperature and reflux for 2–3 hours. Monitor

by TLC (convert an aliquot to methyl ester with MeOH for visualization) or IR (disappearance

of broad -OH stretch ~3000

, appearance of C=O shift).

Workup: Concentrate under reduced pressure to remove excess

. Co-evaporate with toluene twice to ensure complete removal of acidic volatiles.

Storage: Use immediately. The hindered nature provides some stability, but hydrolysis

occurs rapidly upon exposure to moisture.

Protocol B: Enzymatic Kinetic Resolution (Chiral
Separation)
Since the synthetic starting material is often racemic/diastereomeric, separating the isomers is

crucial for biological activity.
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Rationale: Lipases (e.g., Candida antarctica Lipase B, CAL-B) often show high

enantioselectivity toward the C2-methyl center.

Reagents:

Racemic 4-Ethyl-2-methylhexanoic acid

Ethanol (Nucleophile)

Immobilized CAL-B (Novozym 435)

Solvent: Heptane or MTBE (anhydrous)

Procedure:

Dissolution: Dissolve the acid (100 mg) in heptane (5 mL).

Enzyme Addition: Add Ethanol (2.0 eq) and Novozym 435 (50% w/w relative to substrate).

Incubation: Shake at 30–40 °C at 200 rpm.

Monitoring: Monitor by Chiral GC or HPLC. The enzyme typically esterifies the (

)-enantiomer faster, leaving the (

)-acid unreacted (or vice versa depending on specific conditions).

Separation: Filter off the enzyme. Wash the organic phase with saturated

. The aqueous phase contains the unreacted acid (enriched in one enantiomer), while the
organic phase contains the ester (enriched in the other).

Analytical Characterization
Validating the structure of this branched molecule requires careful interpretation of NMR data,

particularly the diastereotopic protons.
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Technique Diagnostic Signal Interpretation

1H NMR (CDCl3) 11.0–12.0 (br s, 1H)
Carboxylic acid proton (-

COOH).

2.3–2.5 (m, 1H)

C2-methine proton (

-proton). Multiplicity obscured

by coupling.

0.85–0.95 (overlapping t/d)
Terminal methyl groups from

the ethyl and main chain.

13C NMR ~183 ppm Carbonyl carbon (C=O).

~40–45 ppm

C2 (

-carbon) and C4 (

-carbon) methines.

IR Spectroscopy 1700–1710 C=O stretch (Dimerized acid).

Mass Spec (ESI-) m/z 157 Deprotonated molecular ion.

Troubleshooting & Optimization
Issue: Low Yield in Amide Coupling

Cause: Steric hindrance from the C2-methyl and C4-ethyl groups blocks the nucleophilic

attack.

Solution: Switch from standard carbodiimides (EDC) to high-reactivity reagents like HATU or

COMU. Alternatively, use the Acid Chloride protocol (Protocol A) with a catalytic amount of

DMAP.

Issue: Inseparable Diastereomers
Cause: The C2 and C4 centers are close enough to influence physical properties but far

enough to make NMR differentiation difficult.
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Solution: Derivatize with a chiral auxiliary (e.g., Evans oxazolidinone or (

)-phenylethylamine) to create diastereomers with distinct physical properties, separable by
flash chromatography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Strategic Chiral Intermediate]. BenchChem, [2026]. [Online PDF]. Available at:
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methylhexanoic-acid-as-a-strategic-chiral-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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